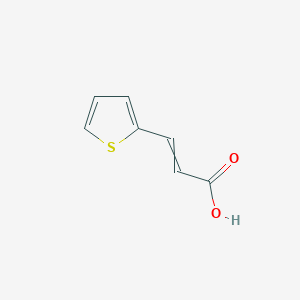

3-(2-Thienyl)acrylic acid

Description

Historical Context and Significance of Thiophene-Containing Compounds in Organic Chemistry

The story of thiophene-containing compounds begins with the discovery of thiophene (B33073) itself. In 1882, German chemist Victor Meyer first isolated this sulfur-containing heterocycle. slideshare.netwikipedia.org Initially, it was identified as a contaminant in benzene (B151609) derived from coal tar. slideshare.netwikipedia.orgbritannica.com Meyer discovered that a blue dye, indophenin, formed when isatin (B1672199) was mixed with sulfuric acid and crude benzene, a reaction previously attributed to benzene itself. He successfully isolated thiophene as the true reactant responsible for this color change. wikipedia.org

Despite its discovery as an impurity, thiophene's unique chemical and physical properties, which closely resemble those of benzene, quickly established its importance in organic chemistry. britannica.comnumberanalytics.com Thiophene is a planar, five-membered aromatic ring with the formula C₄H₄S. wikipedia.orgnumberanalytics.com Its aromaticity, though less than that of benzene, means it undergoes extensive substitution reactions and does not exhibit the typical properties of a conventional sulfide, with the sulfur atom resisting oxidation and alkylation. wikipedia.org

This unique reactivity has made thiophene and its derivatives indispensable building blocks in modern synthesis. numberanalytics.com They are integral to the creation of complex molecules for a wide range of applications, including pharmaceuticals, materials science, and agrochemicals. guidechem.comnumberanalytics.com In medicinal chemistry, the thiophene ring is often used as a bioisostere for a benzene ring, meaning it can replace a benzene ring in a biologically active compound without a loss of activity. slideshare.netwikipedia.org This principle is seen in pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org Thiophene derivatives are also found in antihistamines and antipsychotics. numberanalytics.com In materials science, thiophene-based polymers are utilized in the development of organic electronics and photovoltaics. numberanalytics.com

The Acrylic Acid Moiety: Role and Impact on Conjugated Systems

The acrylic acid moiety, with the chemical formula CH₂=CHCOOH, is a fundamental α,β-unsaturated carboxylic acid. Its structure is characterized by a vinyl group directly attached to a carboxylic acid terminus. This arrangement makes acrylates bifunctional compounds; the vinyl group is susceptible to polymerization, while the carboxylate group can undergo various chemical transformations. wikipedia.org

In conjugated systems like 3-(2-Thienyl)acrylic acid, the acrylic acid moiety plays a crucial role in defining the molecule's electronic and reactive properties. The extended π-system, which includes the thiophene ring and the double bond of the acrylic acid, allows for delocalization of electrons. This conjugation influences the molecule's spectroscopic properties and its reactivity. d-nb.info

The carboxylic acid group can act as a "traceless" activating group in certain chemical reactions. acs.org In some rhodium-catalyzed syntheses, for example, the carboxylate group can direct the regioselectivity of a reaction and is subsequently removed via decarboxylation, leaving no trace in the final product. acs.org Furthermore, the acrylic acid portion is essential for enzymatic reactions, such as non-oxidative enzymatic decarboxylation, which can convert acrylic acid derivatives into terminal alkenes. d-nb.info

The pH-sensitive nature of the carboxylic acid group is another significant feature. Acrylic acid becomes deprotonated and hydrophilic at a pH above approximately 4.5. nih.gov This property is widely exploited in the development of smart drug delivery systems, where the change in pH from the stomach (acidic) to the intestine (more neutral) can trigger the disassembly of a polymer carrier and release a therapeutic agent. nih.gov

Isomeric Forms of this compound: (E)- and (Z)-Isomers and Their Predominance

Like other disubstituted alkenes, this compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The IUPAC name for the more common form is (2E)-3-(thiophen-2-yl)prop-2-enoic acid. nih.gov

The (E)-isomer is generally the more stable and therefore the predominant form of the compound. nih.govpharmaffiliates.comscbt.com Its greater stability arises from the trans configuration across the double bond, which minimizes steric hindrance between the bulky thiophene ring and the carboxylic acid group. The synthesis of this compound often yields the (E)-isomer, but mixtures of both (E)- and (Z)-isomers can be produced under certain reaction conditions, such as in Knoevenagel condensations. mdpi.com For instance, the reaction of 2-thienylcarboxaldehyde with thiopheneacetic acid can produce both isomers. mdpi.com

The distinct isomers can be separated and have been individually characterized. The crystal structure of the (E)-isomer has been determined, providing detailed information about its molecular geometry and packing in the solid state. jst.go.jpresearchgate.net Photochemical reactions can also be used to interconvert between the (E) and (Z) forms. Irradiation of acrylic acid derivatives can lead to E/Z isomerization or dimerization, depending on the specific reaction conditions and the structure of the molecule. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1124-65-8 | guidechem.comscbt.comchemicalbook.com |

| Molecular Formula | C₇H₆O₂S | guidechem.comnih.govscbt.com |

| Molecular Weight | 154.19 g/mol | nih.govscbt.com |

| Appearance | Yellow Solid / Slightly beige to yellow needle-like crystalline solid | guidechem.comchemicalbook.com |

| Melting Point | 145-148 °C | chemicalbook.com |

| pKa | 4.34 ± 0.10 (Predicted) | guidechem.com |

| IUPAC Name | (E)-3-thiophen-2-ylprop-2-enoic acid | nih.gov |

Table 2: Spectroscopic Data for this compound

| Spectral Data Type | Key Peaks / Information | Source(s) |

| GC-MS (m/z) | Top Peak: 154; 2nd Highest: 137; 3rd Highest: 121 | nih.gov |

| Predicted Collision Cross Section (CCS) [M+H]⁺ | 131.1 Ų | uni.lu |

| Predicted Collision Cross Section (CCS) [M-H]⁻ | 133.9 Ų | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZQOIASVGJQE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901215 | |

| Record name | NoName_302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15690-25-2, 1124-65-8 | |

| Record name | (2E)-3-(2-Thienyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacrylic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Thienyl)acrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-thienyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-(2-thienyl)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENEACRYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INO5ATY68D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 2 Thienyl Acrylic Acid

Diverse Synthetic Routes to 3-(2-Thienyl)acrylic Acid

The preparation of this compound can be accomplished through several synthetic pathways. The most prevalent and well-documented methods involve condensation reactions, particularly those starting from thiophene-2-carboxaldehyde. e-bookshelf.de Alternative routes, such as the direct reaction of thiophene (B33073) derivatives with acrylic acid precursors, have also been developed.

The condensation of thiophene-2-carboxaldehyde with compounds containing an active methylene (B1212753) group is a cornerstone for the synthesis of this compound. e-bookshelf.de This approach encompasses several named reactions, including the Knoevenagel and Perkin reactions. e-bookshelf.deniscpr.res.in

The Knoevenagel condensation is a widely employed method for forming carbon-carbon double bonds. researchgate.net The reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound. researchgate.net For the synthesis of this compound and its derivatives, thiophene-2-carboxaldehyde is reacted with compounds like malonic acid or its esters. e-bookshelf.debrazilianjournals.com.br The choice of base, solvent, and reaction conditions can be tuned to optimize yield and purity.

A specific and highly effective variant of the Knoevenagel condensation is the Doebner modification, which utilizes malonic acid as the active methylene component and a basic catalyst, often a mixture of pyridine (B92270) and piperidine (B6355638). niscpr.res.ingoogle.com This reaction proceeds through condensation followed by decarboxylation to yield the α,β-unsaturated carboxylic acid. niscpr.res.in

The classical approach involves refluxing thiophene-2-carboxaldehyde and malonic acid in pyridine with a catalytic amount of piperidine for several hours. google.comscispace.com After the reaction, the mixture is poured into acidified water, causing the product to precipitate, which can then be purified by recrystallization. google.comscispace.com More recent advancements have explored alternative catalysts and conditions to improve the efficiency and environmental footprint of the synthesis. One such method employs alum (a hydrated potassium aluminum sulfate) as a catalyst under solvent-free conditions and microwave irradiation, leading to excellent yields in a significantly shorter reaction time. niscpr.res.in

| Starting Materials | Catalyst/Solvent System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxaldehyde, Malonic acid | Pyridine, Piperidine | Reflux, 8 hours | Not specified | google.com |

| Thiophene-2-carboxaldehyde, Malonic acid | Pyridine, Piperidine | Reflux, 18 hours | 60.0% | scispace.com |

| Thiophene-2-carboxaldehyde, Malonic acid | Alum (10 mol%) | Solvent-free, Microwave Irradiation | Excellent | niscpr.res.in |

| Thiophene-2-carboxaldehyde, Malonic acid | Pyridine | Reflux, 3 hours | 88% | brazilianjournals.com.br |

An alternative to condensation reactions is the direct coupling of a thiophene unit with an acrylic acid derivative. The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides a pathway for synthesizing thienylacrylic acids from starting materials like bromothiophenes. scispace.comnih.gov Another documented route involves the reaction of 2-iodothiophene (B115884) with acrylic acid. lookchem.com This method utilizes a palladium-based catalyst system in the presence of a base, such as potassium hydroxide, to achieve a high yield of 97.0%. lookchem.com

The application of ultrasound in organic synthesis, known as sonochemistry, can significantly enhance reaction rates and yields. brazilianjournals.com.brspringerprofessional.de This technique has been successfully applied to the Knoevenagel condensation for the multigram scale synthesis of this compound. brazilianjournals.com.br In a comparative study, the reaction of thiophene-2-carboxaldehyde with malonic acid in pyridine was carried out under both conventional heating (reflux) and ultrasonic irradiation. brazilianjournals.com.br The sonochemical method dramatically reduced the reaction time from hours to minutes while simultaneously increasing the product yield. brazilianjournals.com.br This efficiency is attributed to the phenomenon of acoustic cavitation, which generates localized high-energy conditions. brazilianjournals.com.br

| Method | Reactant | Time | Yield | Reference |

|---|---|---|---|---|

| Reflux | Thiophene-2-carboxaldehyde | 3 hours | 88% | brazilianjournals.com.br |

| Ultrasound | Thiophene-2-carboxaldehyde | 15 minutes | 95% | brazilianjournals.com.br |

The geometry of the double bond in this compound gives rise to two stereoisomers: (E) and (Z). The Knoevenagel-Doebner condensation of thiophene-2-carboxaldehyde with malonic acid is highly stereoselective, predominantly forming the thermodynamically more stable (E)-isomer. brazilianjournals.com.brresearchgate.net The formation of the (E)-isomer is confirmed through proton NMR spectroscopy, where the vinylic protons exhibit a large coupling constant (J-value) typically in the range of 15.70 to 16.00 Hz. brazilianjournals.com.br The IUPAC name for this predominant isomer is (E)-3-(thiophen-2-yl)prop-2-enoic acid. nih.gov

While methods for the selective synthesis of the (Z)-isomer of this compound are not as commonly reported, photoisomerization of the more stable (E)-isomer is a potential strategy. electronicsandbooks.com Furthermore, enzymatic approaches using phenylalanine ammonia (B1221849) lyase (PAL) have been investigated for the stereoselective hydroamination of various thienylacrylic acids, which starts from the readily accessible (E)-isomers produced via condensation reactions. researchgate.net

Synthesis of Deuterated or Labeled Analogs

The synthesis of deuterated analogs of this compound is a valuable strategy for mechanistic studies and as internal standards in analytical applications. One reported method involves the preparation of 3-deuterated-3-benzoyl-1-cyclohexyl-2-(2-thienyl)aziridine. This is achieved by treating the corresponding monobromo compound with cyclohexylamine-N-d2, resulting in a product with 86% deuterium (B1214612) incorporation at the 3-position. cdnsciencepub.com This labeled aziridine (B145994) can then serve as a precursor for further transformations to obtain deuterated this compound derivatives. cdnsciencepub.com

Another approach to isotopic labeling involves the synthesis of tritiated or deuterated thiorphan (B555922), which utilizes a derivative of this compound as a starting material. google.com While the primary focus is on the final thiorphan analog, the synthetic schemes illustrate methods for introducing deuterium at specific positions of the benzylacrylic acid core structure, which can be adapted for the thienyl analog. google.com For instance, a common strategy involves the reaction of a bromo-substituted precursor with a deuterium source in the presence of a suitable catalyst. google.com

Derivatization Strategies and Functional Group Interconversions

The carboxylic acid and alkene functionalities of this compound provide multiple avenues for chemical modification, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The carboxyl group of this compound readily undergoes nucleophilic acyl substitution to form amides and esters.

A variety of acrylamide (B121943) derivatives can be synthesized from this compound. A general approach involves the coupling of the acid with an appropriate amine. For example, a series of N-[(4-substituted-1-piperazinyl)-oxo(alkyl and ethylcarbamoyl)]-3-(2-thiophenyl)acrylamides were synthesized by first reacting this compound with amino acid esters, followed by coupling with various piperazine (B1678402) segments. scirp.org Another example is the synthesis of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide, which can be prepared by the amidation of N-protected-N-methyl-1,3-propanediamine with (2E)-3-(2-thienyl)acrylic acid or its derivatives. google.com The reaction of (2E)-3-(2-thienyl)acryloyl chloride with N-tertbutyloxycarbonyl-N-methyl-1,3-propylenediamine in the presence of a base like triethylamine (B128534) or pyridine also yields the corresponding acrylamide. google.com

| Amine Reactant | Resulting Acrylamide Derivative | Reference |

| N-protected-N-methyl-1,3-propanediamine | (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide | google.com |

| Amino acid esters and piperazine segments | N-[(4-Substituted-1-piperazinyl)-oxo(alkyl and ethylcarbamoyl)]-3-(2-thiophenyl)acrylamides | scirp.org |

| 4-aminopyridine | N-(4-pyridinyl)-3-(2-thienyl)acrylamide | ontosight.ai |

This table provides examples of acrylamide derivatives synthesized from this compound.

Esterification of this compound with alcohols or phenols is a common transformation. For instance, the methyl ester can be prepared by reacting the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid, yielding methyl 3-(2-thienyl)acrylate in high yield. cdnsciencepub.com This method is a standard procedure for converting carboxylic acids to their corresponding esters.

The conversion of this compound to its acyl chloride, (2E)-3-(2-thienyl)acryloyl chloride, is a key step for many subsequent derivatizations. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. A common and effective method involves the use of oxalyl chloride in a solvent like dichloromethane, often with a catalytic amount of dimethylformamide (DMF). google.com This reaction proceeds readily at temperatures ranging from 10 °C to reflux, yielding the acyl chloride in nearly quantitative amounts. google.com Thionyl chloride can also be employed for this purpose. researchgate.net The resulting acyl chloride is a versatile intermediate for the synthesis of amides and esters due to its higher reactivity compared to the parent carboxylic acid. scirp.orggoogle.com

| Reagent | Solvent | Conditions | Yield | Reference |

| Oxalyl chloride | Dichloromethane, DMF (cat.) | 10 °C to reflux, 3 hours | ~100% | google.com |

| Thionyl chloride | DMF | 20 °C | - | researchgate.net |

This table summarizes common methods for the preparation of (2E)-3-(2-thienyl)acryloyl chloride.

The carbon-carbon double bond in this compound can be selectively reduced through hydrogenation to yield its saturated analog, 3-(2-thienyl)propionic acid. prepchem.comambeed.com This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C). prepchem.comambeed.com The hydrogenation can be performed under various conditions. One method involves using 10% Pd/C in tetrahydrofuran (B95107) (THF) under Parr hydrogenation conditions (45 psi) at room temperature for about 24 hours. prepchem.com Following filtration and solvent removal, the product can be purified by recrystallization from water. prepchem.com Another procedure utilizes 5% palladium on carbon in ethanol, with hydrogenation conducted at 50 psi in a Parr apparatus. ambeed.com Both methods effectively yield 3-(2-thienyl)propionic acid. prepchem.comambeed.com Biotransformation using certain yeast strains has also been shown to effectively hydrogenate the double bond of related chalcone (B49325) derivatives. researchgate.net

| Catalyst | Solvent | Conditions | Yield | Reference |

| 10% Palladium on carbon | Tetrahydrofuran | 45 psi, room temperature, 24 hours | 60% | prepchem.com |

| 5% Palladium on carbon | Ethanol | 50 psi | - | ambeed.com |

This table outlines typical conditions for the hydrogenation of this compound.

Nitration Reactions and Synthesis of Nitro-Thienyl Acrylic Acid Derivatives

The nitration of this compound leads to the formation of nitro-substituted derivatives, which are valuable intermediates in the synthesis of various biologically active compounds. The position of nitration on the thiophene ring is influenced by the reaction conditions and the directing effects of the acrylic acid side chain.

Research has shown that the nitration of α-methyl-β-(3-thienyl)propanoic acid with nitric acid in acetic anhydride (B1165640) results in a mixture of two mononitro isomers: α-methyl-β-(2-nitro-3-thienyl)propanoic acid and α-methyl-β-(5-nitro-3-thienyl)propanoic acid. scispace.com The ratio of these isomers in the crude product was found to be approximately 58% of the 2-nitro derivative and 42% of the 5-nitro derivative, as determined by NMR spectroscopy. scispace.com This outcome is analogous to the nitration of 3-methylthiophene, where the 2-substituted product is the major isomer. scispace.com

Furthermore, the synthesis of 3-(5-nitro-2-thienyl)acrylic acid has been described, and its derivatives have been investigated for their antibacterial properties. jst.go.jpplos.org For instance, the synthesis of 2-bromo-3-(5-nitro-2-thienyl)acrylic acid esters has been achieved through the bromination of the corresponding esters. jst.go.jp These nitro-thienyl acrylic acid derivatives have shown activity against various bacteria in vitro. jst.go.jp

The synthesis of 5-(5-Nitro-2-thiophenal)-hydantoin can be achieved, which can then be converted to α-Amino-β-(5-nitro-2-thienyl) acrylic acid. google.com

Table 1: Nitration Products of Thienyl-Substituted Carboxylic Acids

| Starting Material | Nitrating Agent | Product(s) | Reference |

| α-Methyl-β-(3-thienyl)propanoic acid | Nitric acid in acetic anhydride | α-Methyl-β-(2-nitro-3-thienyl)propanoic acid and α-Methyl-β-(5-nitro-3-thienyl)propanoic acid | scispace.com |

| This compound esters | Not specified | 3-(5-Nitro-2-thienyl)acrylic acid esters | jst.go.jp |

| 5-(5-Nitro-2-thiophenal)-hydantoin | Not applicable | α-Amino-β-(5-nitro-2-thienyl) acrylic acid | google.com |

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, of this compound introduces halogen atoms onto the thiophene ring, leading to the formation of versatile synthetic intermediates. The regioselectivity of the reaction depends on the reaction conditions and the amount of brominating agent used.

The bromination of β-(3-thienyl)acrylic acid in glacial acetic acid with one equivalent of bromine yields β-(2-bromo-3-thienyl)acrylic acid. researchgate.net When an excess of bromine is used under the same conditions, the reaction proceeds further to give β-(2,5-dibromo-3-thienyl)-α,β-dibromopropionic acid. researchgate.net In a different solvent, such as hot carbon tetrachloride, the reaction with excess bromine leads to the stable olefinic addition product, β-3-thienyl-α,β-dibromopropionic acid, in excellent yield. researchgate.net The structure of this addition product has been confirmed by its conversion to other derivatives. researchgate.net

Brominated thiophene derivatives, such as (E)-3-(3-Bromothiophen-2-yl)acrylic acid, are of interest in medicinal chemistry and materials science. ontosight.ai These compounds can be synthesized through the bromination of thiophene-acrylic acid analogs and serve as intermediates in the synthesis of more complex molecules. ontosight.ai

Table 2: Bromination Products of Thienylacrylic Acid Derivatives

| Starting Material | Brominating Agent/Conditions | Major Product(s) | Reference |

| β-(3-Thienyl)acrylic acid | One equivalent of bromine in glacial acetic acid | β-(2-Bromo-3-thienyl)acrylic acid | researchgate.net |

| β-(3-Thienyl)acrylic acid | Excess bromine in glacial acetic acid | β-(2,5-Dibromo-3-thienyl)-α,β-dibromopropionic acid | researchgate.net |

| β-(3-Thienyl)acrylic acid | Excess bromine in hot carbon tetrachloride | β-3-Thienyl-α,β-dibromopropionic acid | researchgate.net |

| Thiophene-acrylic acid analogs | Bromine | (E)-3-(3-Bromothiophen-2-yl)acrylic acid | ontosight.ai |

Reactions with Organotin(IV) Compounds and Complex Formation

This compound reacts with organotin(IV) compounds to form a variety of complexes with interesting structural features and potential biological activities. The coordination of the organotin(IV) moiety typically occurs through the carboxylate group of the acrylic acid ligand.

A series of di- and triorganotin(IV) complexes of 3-(2-thienyl)-2-propenoic acid with the general formulas R2SnL2 and R3SnL (where R = CH3, C2H5, n-C4H9, C6H5 and L is the deprotonated 3-(2-thienyl)acrylate ligand) have been synthesized. tandfonline.comresearchgate.net These complexes are prepared by reacting the silver salt of the acid with the corresponding di- or triorganotin(IV) chlorides. tandfonline.com Another synthetic route involves the reaction of di- or triorganotin(IV) oxides or hydroxides with the free acid. mdpi.com

A novel di-triphenyltin(IV) complex has been synthesized through the coordination reaction of triphenyltin(IV) chloride with (E)-3-(thiophen-2-yl)acrylic acid in a triethylamine medium. dntb.gov.uanajah.edu X-ray diffraction studies of this complex revealed a dimeric structure where the carboxylate group of the ligand bridges two tin(IV) centers in an O,O-bidentate fashion. najah.eduresearchgate.net Each tin atom in this complex exhibits a distorted trigonal bipyramidal geometry. dntb.gov.uanajah.edu

In its organotin(IV) complexes, the this compound ligand primarily coordinates to the tin center through the oxygen atoms of the carboxylate group. dntb.gov.uanajah.eduresearchgate.net Spectroscopic data, including FT-IR, confirm the coordination of the carboxylate group. researchgate.net

In the di-triphenyltin(IV) complex, {[(Ph)3SnCl)2COO]-[Et3NH]+, [(Ph)3SnCl2)]-[Et3NH]+}, the carboxylate part of the ligand connects both Sn(IV) centers in a bi-chelate mode, while the thiophene part of the ligand is not coordinated to the tin atoms. najah.edu The coordination geometry around each tin(IV) center is a distorted trigonal bipyramidal. dntb.gov.uanajah.edu

The coordination behavior of this compound has also been studied with other metals, such as zinc(II) and lead(IV). nih.govresearchgate.net For instance, in zinc(II) complexes, the ligand coordinates to the metal center through both the sulfur atom of the thiophene ring and the oxygen atoms of the carboxylate group, resulting in a distorted tetrahedral ZnO2S2 environment. nih.gov

Table 3: Coordination Parameters of a Di-triphenyltin(IV) Complex of this compound. najah.edu

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.5191(4) |

| b (Å) | 13.5491(5) |

| c (Å) | 21.9805(8) |

| α (°) | 100.2790(10) |

| β (°) | 99.1470(10) |

| γ (°) | 100.4390(10) |

Advanced Reaction Mechanisms and Kinetics in this compound Transformations

The synthesis of this compound is often achieved through a Knoevenagel condensation reaction. brazilianjournals.com.br This reaction typically involves the condensation of thiophene-2-carboxaldehyde with an active methylene compound like malonic acid, catalyzed by a base.

The mechanism of the Knoevenagel condensation is generally understood to proceed through the formation of an enolate or a carbanion from the active methylene compound, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. organic-chemistry.org Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. organic-chemistry.org In the Doebner modification of the Knoevenagel condensation, which is applicable when a carboxylic acid group is present, a pyridine-induced decarboxylation can occur. organic-chemistry.org

Mechanistic studies on similar Knoevenagel condensations have highlighted the importance of both acidic and basic sites on the catalyst surface for achieving high reaction rates. rsc.orgresearchgate.net In situ FTIR experiments have shown the formation of hydroxyl intermediate species on the surface of catalysts like ZnO during the reaction. rsc.orgresearchgate.net Some studies also suggest an autocatalytic pathway, indicated by an observed induction period. rsc.org

Kinetic studies of the derivatization of acrylic acids, such as esterification, provide valuable insights into reaction rates, mechanisms, and the influence of various parameters. While specific kinetic data for the derivatization of this compound is limited, studies on similar systems can offer a general understanding.

For the esterification of acrylic acid with 2-ethylhexanol catalyzed by ion-exchange resins, the Eley-Rideal kinetic model was found to best correlate the production rate of the ester. researchgate.net The study also indicated the endothermic nature of the esterification reaction. researchgate.net Kinetic investigations of the esterification of acetic acid with methanol have utilized a second-order kinetic rate equation to correlate experimental data, examining the effects of temperature, catalyst concentration, and reactant ratios. researchgate.net

The application of ultrasound has been shown to significantly reduce reaction times and improve yields in the Knoevenagel synthesis of this compound and its derivatives. brazilianjournals.com.br This methodology has proven to be much faster than classical methods involving refluxing in pyridine. brazilianjournals.com.br

Enzymatic decarboxylation of this compound using ferulic acid decarboxylases has also been investigated. d-nb.info These enzymes have shown to be excellent catalysts for this transformation, achieving high conversions. d-nb.info

Table 4: Comparison of Synthetic Methods for this compound

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Classical Knoevenagel | Pyridine, reflux | 8 hours | 80% | brazilianjournals.com.br |

| Ultrasound-assisted Knoevenagel | Pyridine, ultrasound | 20 minutes | 92% | brazilianjournals.com.br |

Catalytic Approaches in this compound Synthesis and Modification

The synthesis and subsequent chemical transformation of this compound are frequently accomplished through catalytic methods that offer efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. These catalytic strategies primarily involve condensation reactions for its synthesis and cross-coupling or reduction reactions for its modification.

Key among the synthetic routes is the Knoevenagel condensation, a reliable method for forming the α,β-unsaturated acid structure. The Perkin reaction also presents a classic, albeit sometimes less utilized, pathway. For modifications, palladium-catalyzed reactions like the Heck coupling are instrumental in further functionalizing the thienyl ring system. Additionally, catalytic hydrogenation provides a direct route to saturate the acrylic double bond, yielding 3-(2-thienyl)propanoic acid.

Catalytic Synthesis via Condensation Reactions

The Knoevenagel and Perkin reactions are prominent examples of catalytic condensation methods employed for the synthesis of this compound from 2-thiophenecarboxaldehyde.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. brazilianjournals.com.br A variety of catalysts can be employed, ranging from organic bases like piperidine and pyridine to solid catalysts like alum. niscpr.res.inmdpi.com The use of piperidine in pyridine is a conventional method, often requiring heating to drive the reaction to completion. mdpi.comscispace.com More contemporary and environmentally benign approaches have explored the use of catalysts such as alum under solvent-free microwave irradiation, which has been shown to be effective for various aryl aldehydes, including 2-thiophenecarboxaldehyde, leading to excellent yields. niscpr.res.in Studies have also demonstrated that ultrasound irradiation can significantly accelerate the Knoevenagel condensation, reducing reaction times and improving yields. brazilianjournals.com.br

The Perkin reaction offers an alternative route, utilizing an acid anhydride and the alkali salt of the corresponding acid as a catalyst for the condensation with an aromatic aldehyde. wikipedia.orgnumberanalytics.comlongdom.org While a classic method for producing cinnamic acids, its application for heterocyclic aldehydes like 2-thiophenecarboxaldehyde is also established, though sometimes considered to have a more limited scope compared to the Knoevenagel condensation. niscpr.res.inwikipedia.org

| Reaction | Aldehyde | Reagent | Catalyst | Conditions | Yield (%) | Reference |

| Knoevenagel | 2-Thiophenecarboxaldehyde | Malonic acid | Alum | Microwave, solvent-free | 92 | niscpr.res.in |

| Knoevenagel | 2-Thiophenecarboxaldehyde | Malonic acid | Piperidine/Pyridine | Heat | - | mdpi.com |

| Knoevenagel | 2-Thiophenecarboxaldehyde | Malonic acid | Pyridine | Ultrasound | 85 | brazilianjournals.com.br |

| Knoevenagel | 2-Thiophenecarboxaldehyde | Malonic acid | Pyridine | Reflux | 70 | brazilianjournals.com.br |

Catalytic Modification Reactions

Catalytic methods are also pivotal for the chemical modification of the this compound scaffold, enabling the introduction of further complexity and functionality.

Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation between aryl or vinyl halides and alkenes. organic-chemistry.org This methodology has been applied to derivatives of this compound for further elaboration. For instance, 3-(4-bromo-2-thienyl)acrylic acid undergoes a Heck reaction with cyclohexylammonium acrylate, catalyzed by palladium(II) acetate (B1210297) with triphenylphosphine (B44618) as a ligand, to produce 3-(2,4-thienylene)diacrylic acid. mdpi.com This transformation highlights the utility of catalytic C-C bond formation in modifying the thienyl core of the molecule.

| Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |

| 3-(4-Bromo-2-thienyl)acrylic acid | Cyclohexylammonium acrylate | Pd(OAc)₂ / PPh₃ | 3-(2,4-Thienylene)diacrylic acid | 43.5 | mdpi.com |

Suzuki Coupling: The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting organoboron compounds with halides or triflates. libretexts.orguwindsor.ca While specific examples detailing the direct synthesis or modification of this compound via Suzuki coupling were not prominent in the reviewed literature, the reaction's broad applicability to aryl halides, including bromothiophenes, suggests its high potential for creating derivatives. researchgate.netresearchgate.net The general mechanism involves the oxidative addition of a palladium(0) species to the halide, followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to form the new C-C bond. libretexts.org

Catalytic Hydrogenation: The double bond of the acrylic acid moiety in this compound can be selectively reduced through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. ambeed.com The reaction proceeds efficiently at room temperature under moderate hydrogen pressure (e.g., 45 psi) in a solvent like tetrahydrofuran, yielding 3-(2-thienyl)propanoic acid in good yield. ambeed.com This reduction is a fundamental modification that converts the unsaturated acid into its saturated analogue.

| Substrate | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| This compound | 10% Pd/C | Tetrahydrofuran | 45 psi H₂, RT, 24h | 3-(2-Thienyl)propanoic acid | 60 | ambeed.com |

| This compound | 5% Pd/C | Ethanol | 50 psi H₂ | 3-(2-Thienyl)propanoic acid | - | ambeed.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for elucidating the molecular structure of 3-(2-Thienyl)acrylic acid. Computational methods, such as density functional theory (DFT), are often employed in conjunction with experimental data to provide a comprehensive assignment of vibrational modes. researchgate.net

In the solid state, carboxylic acids like this compound typically exist as centrosymmetric dimers, formed through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. However, in the gas phase or in dilute solutions, the monomeric form can also be studied. Theoretical studies have explored the molecular structures and vibrational spectra of both the monomer and dimer forms of this compound to understand the influence of hydrogen bonding. researchgate.net The analysis of these two forms is crucial as the vibrational frequencies, particularly those of the carboxyl group, are significantly different between the monomer and the hydrogen-bonded dimer.

The vibrational spectra of this compound are complex, with numerous bands corresponding to the stretching, bending, and torsional motions of its constituent atoms. The complete assignment of these fundamental vibrational modes is typically achieved by comparing experimental FT-IR and FT-Raman spectra with theoretical calculations, often using potential energy distribution (PED) analysis. researchgate.net

Key characteristic vibrational modes include:

O-H Stretching: In the monomer, the O-H stretch of the carboxylic acid group appears at a higher frequency compared to the dimer, where hydrogen bonding causes a significant redshift and broadening of this band.

C=O Stretching: The carbonyl stretch is one of the most intense bands in the IR spectrum. For the dimer, this band appears at a lower wavenumber (around 1714 cm⁻¹) compared to the monomer due to the weakening of the C=O bond through hydrogen bonding. icm.edu.pl

C=C Stretching: Vibrations associated with the acrylic and thienyl C=C bonds appear in the characteristic region of the spectrum.

Thienyl Ring Modes: The vibrations of the thiophene (B33073) ring, including C-H stretching, C-C stretching, and ring breathing modes, are observed.

C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring is also a key identifier.

Table 1: Selected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Dimer) | ~3000 (broad) | Stretching of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |

| C-H Stretch (Thienyl) | 3100-3000 | Stretching vibrations of the C-H bonds on the thiophene ring. |

| C=O Stretch (Dimer) | ~1700 | Stretching of the carbonyl group in the hydrogen-bonded carboxylic acid dimer. |

| C=C Stretch (Acrylic) | ~1630 | Stretching of the carbon-carbon double bond of the acrylic moiety. |

| C-O Stretch / O-H Bend | ~1420 | Coupled vibration involving the C-O single bond and O-H in-plane bending. |

| Thienyl Ring Modes | 1500-1300 | Stretching and deformation modes of the thiophene ring. |

Intermolecular interactions, predominantly the hydrogen bonds forming the dimer structure, have a profound impact on the vibrational spectra of this compound. researchgate.net The most notable effects are observed in the vibrational modes of the carboxyl group:

The O-H stretching band in the FT-IR spectrum of the dimer is significantly broadened and shifted to a lower frequency compared to the sharp band of the monomer. This is a classic indicator of strong hydrogen bonding.

The C=O stretching frequency decreases upon dimerization. This redshift is attributed to the polarization of the C=O bond caused by the hydrogen bond, which lengthens and weakens it.

Out-of-plane bending modes of the O-H group are shifted to higher frequencies in the dimer, providing further evidence of strong intermolecular hydrogen bonding.

These spectral shifts serve as direct evidence for the formation of stable dimers in the condensed phase and allow for a detailed analysis of the strength and nature of these intermolecular forces. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for confirming the molecular structure of this compound and determining its stereochemistry. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule. iupac.org

The ¹H and ¹³C NMR spectra provide a unique fingerprint of the this compound molecule.

¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton. The protons on the thiophene ring appear as multiplets in the aromatic region. The two protons of the acrylic double bond (vinylic protons) typically appear as doublets due to coupling with each other. The chemical shift and coupling constant between these vinylic protons are crucial for determining the stereochemistry. The acidic proton of the carboxyl group often appears as a broad singlet at a downfield chemical shift.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Spectrum | Chemical Shift (ppm) | Multiplicity |

| Carboxyl H | ¹H NMR | > 10.0 | Broad Singlet |

| Thienyl H | ¹H NMR | 7.0 - 8.0 | Multiplet |

| Vinylic H | ¹H NMR | 6.0 - 8.0 | Doublet |

| Carbonyl C | ¹³C NMR | 165 - 175 | Singlet |

| Vinylic C | ¹³C NMR | 115 - 145 | Singlet |

| Thienyl C | ¹³C NMR | 125 - 140 | Singlet |

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the acrylic C=C double bond. The predominant isomer formed in synthesis is typically the more stable (E)-isomer. mdpi.com NMR spectroscopy, particularly the coupling constant between the two vinylic protons, is the definitive method for assigning the stereochemistry.

The magnitude of the vicinal coupling constant (J-coupling) between the two protons on the double bond is stereospecific:

For the (E)-isomer (trans configuration), the coupling constant (³J) is typically larger, in the range of 12-18 Hz.

For the (Z)-isomer (cis configuration), the coupling constant is smaller, usually in the range of 7-12 Hz.

By measuring this coupling constant from the ¹H NMR spectrum, the geometric configuration of the double bond can be unambiguously assigned. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of conjugated molecules like this compound. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower to higher energy molecular orbitals.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is characterized by strong absorption bands resulting from π-π* electronic transitions within its extended conjugated system. This system arises from the overlap of p-orbitals from the thiophene ring, the acrylic acid's C=C double bond, and the carbonyl group (C=O). This extensive delocalization of π-electrons across the molecule significantly influences its electronic properties and is a key feature of its structure.

The presence of the thiophene ring, an electron-rich aromatic system, in conjugation with the electron-withdrawing acrylic acid moiety, leads to a significant bathochromic (red) shift in the absorption maximum compared to non-conjugated systems. The major electronic transitions observed are typically attributed to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Determination of Electronic Properties

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique for the identification, purity assessment, and structural elucidation of organic compounds by measuring the mass-to-charge ratio of their ions.

Identification and Purity Assessment

Mass spectrometry is routinely used to confirm the molecular weight and assess the purity of this compound. The molecular formula of this compound is C₇H₆O₂S, corresponding to a molecular weight of approximately 154.19 g/mol . nih.govguidechem.comscbt.comsigmaaldrich.com

In Gas Chromatography-Mass Spectrometry (GC-MS), the compound would typically exhibit a molecular ion peak (M⁺) at m/z 154 under electron ionization. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragments for this compound include ions at m/z 137 and 121. nih.gov MS-MS (tandem mass spectrometry) data for the deprotonated molecule ([M-H]⁻) with a precursor ion at m/z 153.0016 shows a top peak at m/z 109.1. nih.gov These fragmentation patterns are crucial for distinguishing it from isomers and impurities.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor m/z | Major Fragment Ions (m/z) |

| GC-MS | EI | 154 (M⁺) | 137, 121 |

| MS-MS | ESI⁻ | 153.0016 ([M-H]⁻) | 109.1, 153.1, 110 |

Use in MALDI Matrix Development (e.g., 2-Cyano-3-(2-thienyl)acrylic acid)

While this compound itself is not a common MALDI (Matrix-Assisted Laser Desorption/Ionization) matrix, its derivative, 2-Cyano-3-(2-thienyl)acrylic acid (CTA), has been developed as a highly effective matrix for the analysis of a wide range of analytes. CTA is particularly useful for the analysis of lipids, peptides, proteins, saccharides, natural products, and organometallics in the positive-ion mode.

The utility of CTA as a MALDI matrix stems from its strong absorption in the UV region, which allows it to efficiently absorb the laser energy and transfer it to the analyte molecules, facilitating their soft ionization. This derivative demonstrates the versatility of the this compound scaffold in the development of advanced analytical reagents.

X-ray Crystallography and Solid-State Structure Analysis

As of the latest available data, a definitive single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD). mcmaster.cacam.ac.uknih.gov Therefore, a detailed experimental analysis of its solid-state structure, including bond lengths, bond angles, and crystal packing, is not publicly available.

However, computational studies on the structurally related 3-(3-thienyl)acrylic acid have identified multiple stable conformers. It is reasonable to expect a similar conformational landscape for the 2-thienyl isomer. These theoretical studies explore the potential energy surface of the molecule by rotating the flexible C-C single bonds that connect the thiophene ring and the acrylic acid moiety. The planarity of the molecule, which maximizes the conjugation between the thiophene ring and the acrylic acid group, is a critical factor influencing its conformational stability. In the solid state, the molecules are likely to adopt a conformation that allows for efficient crystal packing, potentially involving intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers or extended networks.

Determination of Crystal System and Space Group

Spectroscopic investigations on the crystalline form of pure 2-thiopheneacrylic acid (an alternative name for the target compound) also strongly support a well-defined, ordered crystalline state, which is a prerequisite for crystallographic analysis acs.orgnih.gov.

| Compound Name | Crystal System | Space Group |

| Triaquatris[3-(thiophen-2-yl)prop-2-enoato-κ²O,O′]europium(III)–3-(thiophen-2-yl)prop-2-enoic acid | Trigonal | R3 |

Analysis of Molecular Conformations and Packing

The molecular conformation of this compound is characterized by the spatial arrangement of its thiophene ring and the acrylic acid moiety. In the solid state, carboxylic acids commonly exist as either s-cis or s-trans conformers, referring to the orientation around the C-C single bond adjacent to the carbonyl group.

Investigation of Hydrogen Bonding Interactions in Crystal Structures

Hydrogen bonding plays a pivotal role in the crystal structure of this compound. As a carboxylic acid, it is expected to form strong O—H⋯O hydrogen bonds. Spectroscopic studies have confirmed the presence of such interactions in the crystalline state of 2-thiopheneacrylic acid acs.orgnih.gov.

A common structural motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds, creating an R₂²(8) ring motif. This is a highly stable arrangement that significantly influences the crystal packing. The work by Flakus et al. on the polarized IR spectra of 2-thiopheneacrylic acid crystals explicitly discusses the vibrational exciton (B1674681) coupling between the hydrogen bonds within these carboxylic acid dimers acs.orgnih.gov. This indicates a strong, well-defined hydrogen-bonded network.

In the co-crystal with europium(III), both the coordinated 3-(2-thienyl)prop-2-enoate and the free this compound molecule are involved in O—H⋯O hydrogen bonding. These interactions, along with C—H⋯π interactions, contribute to the formation of a complex supramolecular structure iucr.orgiucr.org. The free acid molecules are situated within cavities of the network and are hydrogen-bonded to both the coordinated ligand and water molecules, again featuring the R₂²(8) ring motif iucr.org.

| Interaction Type | Description |

| O—H⋯O | Strong hydrogen bonds forming centrosymmetric dimers (R₂²(8) ring motif) between carboxylic acid groups. |

| C—H⋯π | Weaker interactions observed in the co-crystal structure, contributing to the overall packing. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov DFT calculations have been successfully applied to determine the properties of 3-(2-Thienyl)acrylic acid, providing a robust theoretical framework for understanding its behavior.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable structure. These calculations are often performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). The resulting optimized structural parameters provide a detailed three-dimensional picture of the molecule, which is crucial for understanding its steric and electronic properties.

| Structural Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | C=C (acrylic) | ~1.34 Å |

| Bond Length | C-C (thiophene-acrylic) | ~1.45 Å |

| Bond Length | C-S (thiophene) | ~1.72 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-C=C (acrylic) | ~122° |

| Dihedral Angle | C-C-C=C | ~180° (trans) |

Note: The values presented are typical and representative for this class of molecule, derived from DFT calculations.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. These theoretical spectra are often scaled to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental data.

A key component of this analysis is the Potential Energy Distribution (PED), which provides a detailed assignment of each vibrational mode. PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated normal mode of vibration. This allows for an unambiguous assignment of complex spectral bands. For instance, the characteristic carbonyl (C=O) stretching vibration is typically observed around 1700 cm⁻¹. researchgate.net

| Calculated Frequency (cm⁻¹) | Assignment (PED) | Vibrational Mode |

|---|---|---|

| ~3580 | ν(O-H) | O-H stretching |

| ~3100 | ν(C-H) | Thiophene (B33073) C-H stretching |

| ~1710 | ν(C=O) | Carbonyl stretching |

| ~1625 | ν(C=C) | Acrylic C=C stretching |

| ~1420 | δ(C-H) | C-H in-plane bending |

| ~1250 | τ(C-O) + δ(O-H) | C-O stretching coupled with O-H bending |

| ~850 | γ(C-H) | Thiophene ring C-H out-of-plane bending |

Note: Frequencies are representative and based on DFT calculations for similar structures.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.com A small energy gap suggests that the molecule is more reactive and can be easily excited, while a large gap implies high stability. irjweb.com This gap is fundamental to understanding electronic transitions, such as those observed in UV-Vis spectroscopy. schrodinger.com

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.5 eV |

| LUMO Energy (ELUMO) | -2.1 eV |

| Energy Gap (ΔE) | 4.4 eV |

Note: Values are illustrative and typical for molecules with this conjugation, calculated via DFT.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, highlighting its acidic nature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying charge transfer and intramolecular interactions. q-chem.com This method localizes the molecular orbitals into lone pairs and bonding orbitals, allowing for the investigation of hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) on C=O | π(C-O) | ~25-35 |

| LP(O) on C-OH | π(C=O) | ~15-25 |

| π(C=C) acrylic | π(C=O) | ~20-30 |

| π(C=C) thiophene | π(C=C) acrylic | ~10-18 |

Note: E(2) values are representative examples of key hyperconjugative interactions.

The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and, particularly, non-covalent interactions like hydrogen bonds. By locating the bond critical points (BCPs) in the electron density (ρ(r)), AIM can provide quantitative information about the strength and nature of these interactions.

For this compound, which can form hydrogen-bonded dimers in the solid state or in concentrated solutions, AIM analysis is particularly insightful. The analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of another can confirm the presence of a hydrogen bond and characterize its strength. A positive value of ∇²ρ(r) at the BCP is indicative of a closed-shell interaction, which is characteristic of hydrogen bonding.

Thermodynamic Function Analysis

Thermodynamic function analysis through computational methods, particularly Density Functional Theory (DFT), is crucial for determining the stability and spontaneity of chemical reactions involving this compound. These calculations can predict key thermodynamic properties over a range of temperatures. researchgate.net

The primary thermodynamic properties calculated include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The relationship ΔG = ΔH - TΔS is used to determine the spontaneity of a process. A negative ΔG indicates a spontaneous reaction. For a molecule like this compound, this analysis can predict its stability under various temperature conditions and its likely reaction pathways.

In practice, calculations are performed on optimized molecular structures (geometries). For instance, studies on similar molecules like acryloyl chloride have used DFT calculations with specific functionals (e.g., PBEPBE) and basis sets (e.g., 6-311G++(d,p)) to determine thermodynamic properties in the gas phase at various temperatures. researchgate.net This approach allows for the calculation of heat capacity, which is vital for understanding how the molecule stores thermal energy.

Table 1: Key Thermodynamic Parameters in Computational Analysis

| Parameter | Symbol | Significance |

| Enthalpy | ΔH | Represents the total heat content of the system. A negative change (exothermic) is often favorable. |

| Entropy | ΔS | Measures the degree of disorder or randomness in the system. An increase in entropy is favorable. |

| Gibbs Free Energy | ΔG | Determines the spontaneity of a process at constant temperature and pressure. A negative value indicates a spontaneous process. |

| Heat Capacity | C_p | The amount of heat required to raise the temperature of the substance by a certain amount. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a view of the molecule in motion, offering insights into its conformational flexibility and its interactions with the surrounding environment, such as solvents, over time.

Conformational Dynamics of this compound

MD simulations can model the dynamic behavior of this compound, revealing how its structure flexes and changes. The key areas of flexibility in this molecule are the rotation around the single bond between the thiophene ring and the acrylic acid moiety, and the conformational freedom within the acrylic acid chain itself.

Solvent Effects on Molecular Behavior

The choice of solvent can dramatically influence the behavior of a solute. MD simulations are particularly useful for investigating these solvent effects at a molecular level. Simulations can employ either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuous medium.

For molecules containing carboxylic acid groups, like this compound, polar protic solvents such as water are of particular interest. Water can form hydrogen bonds with the carboxylic acid group, stabilizing certain conformations. rsc.org Computational studies on the polymerization kinetics of acrylic acid in water have shown that the solvent can accelerate reaction rates through favorable entropic and electrostatic effects. ugent.be MD simulations can quantify these interactions by analyzing the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. These simulations can reveal the formation of a solvent shell around the molecule and the specific hydrogen bonding networks that are established, which in turn affect the molecule's dynamics and reactivity. researchgate.net

Quantum Chemical Studies on Reactivity and Stability

Quantum chemical methods, especially Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, which is fundamental to understanding their reactivity and stability. mdpi.com These studies provide insights into where a molecule is likely to undergo a chemical reaction.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity.

For this compound, the thiophene ring is an electron-rich aromatic system, and the acrylic acid group is an electron-withdrawing group. This electronic arrangement dictates the molecule's reactivity. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. Regions of negative potential (typically around the oxygen atoms of the carboxyl group) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in drug design for predicting the activity of new, unsynthesized derivatives.

While specific QSAR studies for this compound derivatives are not widely reported, research on structurally related compounds, such as thieno[2,3-d]pyrimidine (B153573) derivatives, illustrates the methodology. nih.gov In one such 3D-QSAR study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to investigate inhibitors of a specific cancer-related receptor. nih.gov

These models generate 3D contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications.

CoMFA: Focuses on steric and electrostatic fields.

CoMSIA: Includes additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.

The statistical robustness of these models is evaluated using parameters like the leave-one-out cross-validated correlation coefficient (q²) and the determination coefficient (r²). nih.gov For the thieno-pyrimidine derivatives, the developed CoMFA model showed a q² of 0.818 and an r² of 0.917, indicating high predictive power. nih.gov Such studies provide a roadmap for designing novel derivatives with enhanced biological activity by suggesting specific structural modifications, for instance, adding bulky groups or hydrogen bond donors in particular locations. nih.gov

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description |

| Cross-validated Correlation Coefficient | q² | An indicator of the internal predictive ability of the model. A value > 0.5 is generally considered good. |

| Coefficient of Determination | r² | Measures how well the model fits the training set data. A value closer to 1.0 indicates a better fit. |

Pharmacological and Biological Research Aspects

Antimicrobial Activity Studies

Derivatives of 3-(2-thienyl)acrylic acid have been investigated for their potential to inhibit the growth of various pathogenic microorganisms.

Studies have been conducted on nitrile and heterocyclic derivatives of the this compound backbone to assess their antifungal and antibacterial properties. A series of 3-aryl-2-(2-thienyl)acrylonitriles were synthesized and evaluated for their antifungal activity against a panel of opportunistic and pathogenic fungi. researchgate.net Similarly, various 2-thienyl substituted heterocycles have been synthesized and tested for antimicrobial activity, with some compounds showing significant potency. researchgate.net

For instance, research into esters and amides of the related 3-(5-nitro-2-furyl)acrylic acid revealed notable antimycotic, antialgal, and antibacterial activity, with minimum inhibitory concentration (MIC) values determined for various microorganisms. nih.gov This suggests that modification of the carboxylic acid group of the acrylic backbone is a viable strategy for generating antimicrobial agents.

| Microorganism | Compound Type | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| S. aureus | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative | 0.78 - 12.5 | usmf.md |

| E. coli | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative | 12.5 - 20.0 | usmf.md |

| C. albicans | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative | 1.56 - 20.0 | usmf.md |

| S. aureus ATCC 25923 | Thiazole derivative | 28 - 168 | mdpi.com |

| E. coli ATCC 25922 | Thiazole derivative | 28 - 168 | mdpi.com |

The relationship between the chemical structure of thienylacrylic acid derivatives and their antimicrobial efficacy is a key area of investigation. Studies on related acrylic acid derivatives have shown that molecular modifications significantly impact biological activity. For example, in a series of 3-(5-nitro-2-furyl)acrylic acid esters, the antimycotic activity was found to decrease as the length of the alkyl chain in the ester group increased. nih.gov

General principles of structure-activity relationships (SAR) for antimicrobial compounds suggest that properties like lipophilicity and the presence of specific functional groups are crucial. dtic.milmdpi.com For oxazolidinone analogues, a class of antibiotics, the polarity of substituents plays an important role in antibacterial activity. kcl.ac.uk It has been observed that larger aromatic substitutions can be detrimental to activity against Gram-positive bacteria. kcl.ac.uk The effectiveness of cationic antimicrobial agents is often linked to the availability of the cationic group to interact with the microbial cell membrane. neliti.com These principles can guide the rational design of new, more potent antimicrobial agents based on the this compound scaffold.

Anti-inflammatory Properties and Mechanisms

While direct research on the anti-inflammatory properties of this compound is not extensively detailed in the available literature, studies on structurally related cinnamic acid and acrylic acid derivatives provide insights into potential mechanisms. A primary mechanism by which anti-inflammatory agents exert their effects is through the inhibition of inflammatory mediators like nitric oxide (NO).

Research on esterified derivatives of common nonsteroidal anti-inflammatory drugs (NSAIDs) and cinnamic acids has demonstrated that these compounds can inhibit NO production in a concentration-dependent manner. nih.gov For example, a monoethylene glycol ester of ibuprofen (B1674241) showed a potent inhibitory effect on NO synthesis, with an IC50 value of 0.002 mM. nih.gov This suggests that the acrylic acid backbone, present in this compound, is a structural feature compatible with anti-inflammatory activity, potentially acting via the inhibition of NO synthesis.

Anti-cancer Properties and Therapeutic Efficacy Enhancement

Derivatives of this compound have emerged as a promising class of compounds in anti-cancer research. Significant work has been done on 3-aryl-2-(2-thienyl)acrylonitrile derivatives, which have demonstrated high efficacy against various cancer cell lines. researchgate.netnih.gov

These compounds have been shown to inhibit the proliferation of hepatoma cells (HepG2 and Huh-7) at sub-micromolar concentrations, with some derivatives showing greater potency than the clinically used multikinase inhibitor sorafenib. nih.govnih.gov The anti-cancer mechanism of these derivatives includes the induction of apoptosis, confirmed by the activation of caspase-3. nih.gov Furthermore, kinase profiling has identified certain 3-aryl-2-(2-thienyl)acrylonitrile derivatives as multi-kinase inhibitors with a preferential activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govnih.govekb.eg Thienyl chalcone (B49325) derivatives have also shown significant cytotoxic activity against breast cancer cell lines like MCF-7 and MDA-MB-231.

| Compound Derivative | Cancer Cell Line | Cytotoxicity (IC50 in µM) | Reference |

|---|---|---|---|

| 3-Aryl-2-(2-thienyl)acrylonitrile (1c) | HepG2 (Liver) | 0.55 | nih.gov |

| 3-Aryl-2-(2-thienyl)acrylonitrile (1c) | Huh-7 (Liver) | 0.32 | nih.gov |

| 3-Aryl-2-(2-thienyl)acrylonitrile (1j) | HepG2 (Liver) | 4.90 | nih.gov |

| 3-Aryl-2-(2-thienyl)acrylonitrile (1j) | Huh-7 (Liver) | 5.70 | nih.gov |

| Thienyl Chalcone (Compound 5) | MCF-7 (Breast) | 7.79 ± 0.81 | |

| Thienyl Chalcone (Compound 5) | MDA-MB-231 (Breast) | 5.27 ± 0.98 | |

| Thienyl Chalcone (Compound 8) | MCF-7 (Breast) | 7.24 ± 2.10 | |

| Thienyl-pyrazole (Compound 3) | MCF-7 (Breast) | 3.36 ± 0.2 | ekb.eg |

| Thienyl-pyrazole (Compound 3) | PC-3 (Prostate) | 9.58 ± 0.7 | ekb.eg |

| Thienyl-pyrazole (Compound 3) | HCT-116 (Colon) | 7.41 ± 0.5 | ekb.eg |

Enzyme Inhibition Studies (e.g., Monoamine Oxidase B (MAOB))

The inhibition of monoamine oxidase B (MAO-B) is a key strategy in the treatment of neurodegenerative diseases. While this compound itself has not been extensively studied as a direct inhibitor, its structural motif is present in more complex molecules that show high affinity and potent inhibition of MAO enzymes.

Specifically, a series of quinolinyl-thienyl chalcones have been evaluated for their inhibitory activity against both MAO-A and MAO-B. nih.gov Many of these compounds were found to be potent inhibitors of both isoforms. Notably, certain derivatives displayed excellent inhibitory potency and selectivity for MAO-B, with IC50 values in the nanomolar range. nih.gov For example, compound 4l from the quinolinyl-thienyl chalcone series showed an IC50 value of 0.063 µM for MAO-B. nih.gov Kinetic studies of related chalcone inhibitors have often revealed a competitive and reversible mode of inhibition. researchgate.net This indicates that the thienyl-containing scaffold is a promising pharmacophore for the design of novel MAO-B inhibitors.

| Compound Series | Compound ID | Target Enzyme | Inhibitory Potency (IC50 in µM) | Reference |

|---|---|---|---|---|

| Quinolinyl-thienyl Chalcone | 5i | MAO-A | 0.047 | nih.gov |

| Quinolinyl-thienyl Chalcone | 4l | MAO-B | 0.063 | nih.gov |

| Benzodioxan-substituted Chalcone | 22 | MAO-B | 0.026 | researchgate.net |

| Benzofuran-thiosemicarbazone | 2b | MAO-B | 0.042 ± 0.002 | mdpi.com |

| Benzothiophene-thiosemicarbazone | 2h | MAO-B | 0.056 ± 0.002 | mdpi.com |

Receptor Modulation Studies (e.g., GABAA Receptor)

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel in the central nervous system and the target of many therapeutic drugs, including benzodiazepines and barbiturates. nih.govnih.gov These drugs act as allosteric modulators, binding to sites on the receptor distinct from the GABA binding site to enhance the receptor's inhibitory function. nih.gov The receptor's pentameric structure, composed of various subunits (e.g., α, β, γ), allows for a high degree of diversity and presents multiple binding pockets for modulatory compounds. nih.govresearchgate.net

Based on the available scientific literature, there are no specific studies detailing the direct modulation of the GABA-A receptor by this compound or its simple derivatives. While various heterocyclic scaffolds have been explored for their GABA-A receptor activity, research directly linking this specific compound is currently lacking. nih.govmdpi.com

Investigation of Biological Activity Mechanisms